5-Chloro-2-fluoropyridin-3-ol

Overview

Description

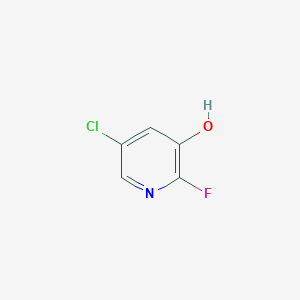

5-Chloro-2-fluoropyridin-3-ol (CAS: 884494-35-3 or 1003711-65-6) is a halogenated pyridine derivative with the molecular formula C₅H₃ClFNO and a molecular weight of 147.54 g/mol. This compound features a hydroxyl group (-OH) at position 3, a fluorine atom at position 2, and a chlorine atom at position 5 on the pyridine ring.

Mechanism of Action

Target of Action

It is suggested that it may have potential interactions with protein tyrosine kinases (ptks) . PTKs play a crucial role in cellular signaling and are often implicated in cancer and other diseases.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

It is suggested that the compound should be stored in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoropyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein tyrosine kinases can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation and apoptosis . Additionally, it may impact the expression of genes involved in these pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that rely on these modifications . Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it could potentially cause toxic or adverse effects. For instance, high doses may lead to off-target interactions, resulting in unintended cellular responses . Determining the optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can influence the compound’s bioavailability and efficacy.

Biological Activity

5-Chloro-2-fluoropyridin-3-ol is a pyridine derivative that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClFNO. The presence of chlorine and fluorine atoms contributes to its unique reactivity and biological properties. The compound is characterized by the following features:

| Property | Description |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 151.55 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding, enhancing binding affinity and specificity toward target molecules.

Target Interactions

- Enzymatic Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for some key microorganisms are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.0 |

| Salmonella gallinarum | 0.125 |

| Listeria monocytogenes | 0.5 |

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, this compound shows antifungal activity. The percentage inhibition at various concentrations is presented below:

| Fungal Strain | % Inhibition at 0.25 mg/mL | % Inhibition at 0.5 mg/mL |

|---|---|---|

| Acremonium strictum | 81.33 | 100 |

| Penicillium expansum | 60.87 | 100 |

| Aspergillus flavus | 41.02 | 65.64 |

These findings highlight its potential utility in treating fungal infections .

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of this compound in various contexts:

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Drug Development : Its structural features allow for modifications that enhance pharmacological properties, making it a candidate for new drug formulations targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Chloro-2-fluoropyridin-3-ol, and how can purity be optimized?

- Methodology : The compound can be synthesized via halogenation of pyridine precursors. For example, fluorination at the 2-position using KF or CsF under controlled conditions, followed by chlorination at the 5-position via electrophilic substitution. Purity (>97%) is achievable using column chromatography (silica gel, ethyl acetate/hexane eluent) and verified via GC or HPLC .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like 2-chloro-5-fluoropyridine derivatives .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns. The hydroxyl proton (3-OH) typically appears as a broad singlet (~δ 9–10 ppm), while fluorine and chlorine substituents deshield adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClFNO, exact mass 147.97) .

- FT-IR : Identify O-H (3200–3500 cm), C-F (1100–1200 cm), and C-Cl (550–800 cm) stretches .

Q. What safety protocols are critical for handling this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and skin contact due to potential respiratory and dermal irritation .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of pyridine precursors be addressed?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., boronic acids) at the 3-OH position to direct chlorination/fluorination to desired sites. Suzuki-Miyaura coupling can later remove the boronic group .

- Metal Catalysis : Use Cu(I) or Pd catalysts to enhance selectivity. For example, CuCl promotes ortho-chlorination relative to the hydroxyl group .

Q. How can contradictions in reported spectral data for fluoropyridine derivatives be resolved?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations). Discrepancies may arise from solvent effects or tautomerism (e.g., keto-enol equilibria) .

- Isotopic Labeling : Use F NMR to track fluorine environments and confirm substitution patterns .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?

- Methodology :

- pH Control : Stabilize the hydroxyl group by buffering solutions at pH 6–7 to minimize ionization and degradation .

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to improve solubility and reduce hydrolysis .

Q. How does this compound interact with biological targets, and what SAR insights exist?

- Methodology :

- Docking Studies : Model interactions with enzymes (e.g., kinases) using molecular docking. The 3-OH and fluorine groups may form hydrogen bonds with active-site residues .

- Bioisosteric Replacement : Compare activity with analogs (e.g., 5-bromo-3-fluoropyridin-2-ol) to assess halogen effects on potency .

Q. Key Considerations

- Contradictions : Discrepancies in synthetic yields may arise from solvent polarity or catalyst batch variations. Replicate conditions with standardized reagents .

- Advanced Applications : Explore use as a building block for fluorinated pharmaceuticals (e.g., kinase inhibitors) via cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 5-Chloro-2-fluoropyridin-3-ol, based on substituent variations and molecular properties:

Notes:

- Positional isomerism (e.g., 2-F vs. 2-Cl) alters electronic effects: Fluorine’s electronegativity enhances ring deactivation more than chlorine.

- Functional groups : Methoxy (-OCH₃) or extended aromatic systems (e.g., phenyl groups) modify solubility and metabolic stability.

Commercial Availability and Pricing

- This compound is priced at $360/g (1 g scale), reflecting its niche applications.

- 2-Chloro-5-fluoropyridin-3-ol shares the same CAS number and price structure, suggesting interchangeable synthetic routes.

Research and Application Insights

While direct comparative studies are scarce in the provided evidence, structural trends suggest:

- Agrochemical utility : Halogenated pyridines like 5-Bromo-2-chloropyridin-3-ol could serve as precursors for herbicides, leveraging bromine’s reactivity.

Limitations and Discrepancies in Data

- CAS number conflicts : this compound is listed under two CAS numbers (884494-35-3 and 1003711-65-6), possibly due to supplier-specific registrations.

- Missing data : Physical properties (e.g., melting points, solubility) and spectroscopic data are absent in catalogs, highlighting the need for primary literature.

Properties

IUPAC Name |

5-chloro-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSMJDOYAPSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652059 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-65-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.